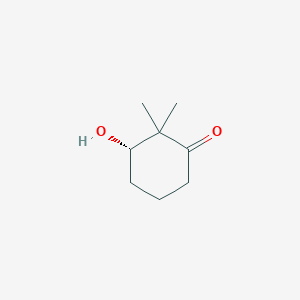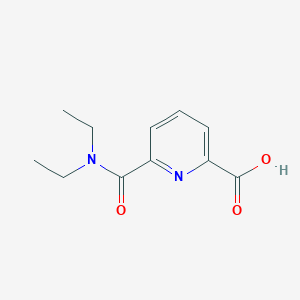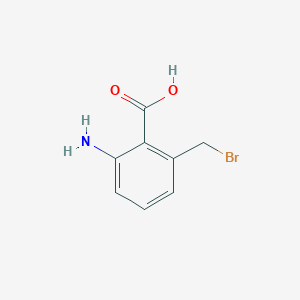
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
概要
説明
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone typically involves the following steps:
Starting Material: The synthesis often begins with 2,2-dimethylcyclohexanone.
Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation reactions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds or other substituted derivatives.
科学的研究の応用
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
類似化合物との比較
®-(-)-3-Hydroxy-2,2-dimethylcyclohexanone: The enantiomer of the compound with opposite stereochemistry.
2,2-Dimethylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
3-Hydroxycyclohexanone: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups
特性
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJLNBFXFQGX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452017 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87655-21-8 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone a useful starting material in organic synthesis?
A1: This compound's utility stems from its chiral nature and its structure. The presence of the hydroxyl group and the ketone group allows for a variety of chemical transformations. Furthermore, its enantiomeric purity is critical for synthesizing molecules with specific stereochemistry, which is often crucial for biological activity in pharmaceuticals and natural products. [, , , , , , , ].
Q2: Can you give some examples of how this compound has been used to synthesize complex molecules?
A2: this compound has served as a key starting material in the total synthesis of various natural products. Examples include:
- (−)-K-76: This complement inhibitor was synthesized using this compound, showcasing its potential in medicinal chemistry. []
- (−)-Warburganal: This insect antifeedant was synthesized in 20 steps starting from this compound. []
- (−)-Subersic acid: This sponge-derived inhibitor of human 15-lipoxygenase was synthesized using this compound, highlighting its utility in accessing diverse natural product scaffolds. []
- (+)-Hongoquercin B: The absolute configuration of this weakly antibacterial fungal metabolite was determined through its synthesis starting from this compound. []
- Ancistrofuran enantiomers: Both enantiomers of this defensive compound were synthesized using this compound as a starting point, demonstrating its versatility in stereoselective synthesis. []
Q3: How is this compound typically prepared?
A3: A common method for preparing this compound is through the enantioselective reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This biocatalytic approach offers a sustainable and efficient way to access the desired enantiomer with high selectivity. [, ]
Q4: What are the potential advantages of using a biocatalytic approach like Baker's yeast for this transformation?
A4: Baker's yeast offers several advantages as a biocatalyst. It operates under mild reaction conditions, reducing the need for harsh chemicals or high temperatures. This approach aligns with green chemistry principles by offering an environmentally friendly alternative to traditional chemical synthesis methods. Furthermore, the enzymatic reduction often exhibits high enantioselectivity, leading to the desired (S)-enantiomer with high purity. [, ]
Q5: What spectroscopic techniques are typically used to characterize this compound?
A5: NMR spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the structure and purity of this compound. Analysis of Mosher esters by NMR is a powerful method for determining the enantiomeric purity of chiral alcohols, including this compound. [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














